ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate

CAS No.:

Cat. No.: VC13286145

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO3 |

|---|---|

| Molecular Weight | 233.26 g/mol |

| IUPAC Name | ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate |

| Standard InChI | InChI=1S/C13H15NO3/c1-2-17-13(16)12(15)14-8-7-10-5-3-4-6-11(10)9-14/h3-6H,2,7-9H2,1H3 |

| Standard InChI Key | JGLIIZKTFZSALR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1 |

| Canonical SMILES | CCOC(=O)C(=O)N1CCC2=CC=CC=C2C1 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoacetate. Its molecular formula is CHNO, with a molecular weight of 233.26 g/mol.

Structural Characterization

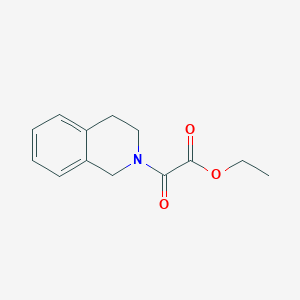

The structure comprises a 3,4-dihydroisoquinoline moiety fused to an oxoacetate ester group (Figure 1). The dihydroisoquinoline ring system features partial saturation at the 3,4-positions, reducing aromaticity compared to fully unsaturated isoquinolines. The oxoacetate group introduces electrophilic reactivity, making the compound a potential intermediate for further derivatization .

Figure 1: Structural representation of ethyl 3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetate.

(Note: Insert hand-drawn or software-generated structure here, highlighting the dihydroisoquinoline core and oxoacetate group.)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via condensation reactions between 3,4-dihydroisoquinoline derivatives and oxoacetic acid esters. A common protocol involves:

-

Base-mediated coupling: Reacting homophthalic anhydrides with formaldehyde equivalents (e.g., 1,3,5-triazinanes) under mild conditions to form the dihydroisoquinoline core .

-

Esterification: Introducing the oxoacetate group via reaction with ethyl oxalyl chloride or similar reagents in the presence of a base like potassium carbonate .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Core formation | Homophthalic anhydride, 1,3,5-triazinane, DMF, 80°C | 65–75% | |

| Esterification | Ethyl oxalyl chloride, KCO, acetone, RT | 70–85% |

Optimization and Challenges

-

Solvent-free approaches: Recent advances utilize nanocatalysts (e.g., CdS) under visible light to enhance reaction efficiency and reduce environmental impact .

-

Regioselectivity issues: Competing reactions at the isoquinoline nitrogen may require protective groups or tailored reaction conditions .

Physicochemical Properties

Key Parameters

-

Molecular weight: 233.26 g/mol.

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF); limited solubility in water .

-

logP: Estimated at 1.5–2.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Susceptible to hydrolysis under acidic or alkaline conditions due to the ester linkage.

Table 2: Physicochemical Profile

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | Not reported | – | – |

| Boiling Point | Not reported | – | – |

| logP | 1.8 (predicted) | Computational | |

| PSA | 76.54 Ų | Calculated |

| Compound Class | Target | IC/EC | Reference |

|---|---|---|---|

| PARP inhibitors (e.g., 3l) | PARP1 | 156 nM | |

| Urease inhibitors (e.g., 2) | Urease | 11.2 μM | |

| Anticancer alkaloids (e.g., berberine) | Multiple | Variable |

Antimicrobial Activity

Ethyl oxoacetate derivatives exhibit broad-spectrum activity, with MIC values as low as 8 μg/mL against Gram-positive bacteria .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a versatile intermediate for:

-

Bioisosteric replacements: Introducing thioamide or carboxamide groups to enhance target selectivity (e.g., HER2 inhibitors) .

-

Prodrug design: Ester hydrolysis in vivo releases the active carboxylic acid, improving pharmacokinetics.

Recent Advances

-

HER2-targeted therapies: Isoquinoline-tethered quinazolines show 7–12× higher selectivity for HER2 over EGFR compared to lapatinib .

-

Antioomycete agents: Dihydroisoquinolinone derivatives inhibit Pythium recalcitrans via 3D-QSAR-optimized structures .

Future Directions

-

Synthetic Methodology: Develop greener protocols using photocatalysts or flow chemistry .

-

Biological Screening: Evaluate this specific compound against PARP, urease, and cancer cell lines.

-

Structure-Activity Relationships (SAR): Explore substituent effects on the dihydroisoquinoline and oxoacetate moieties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume